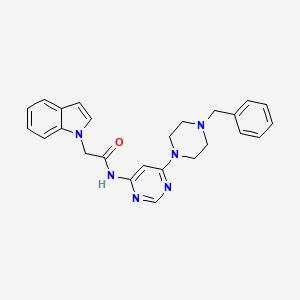
(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” is a chemical compound used for proteomics research applications . It has a molecular formula of C9H10F3N3O and a molecular weight of 233.19 .
Synthesis Analysis
The synthesis of “(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” involves various structurally divergent aromatic aldehydes . A ring cleavage methodology reaction is reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” is characterized by its molecular formula C9H10F3N3O .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide” are characterized by its molecular formula C9H10F3N3O and a molecular weight of 233.19 .Scientific Research Applications
Antimicrobial and Antifungal Applications
(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives have been explored for their potential antimicrobial activities. For example, a study on hydrazide–hydrazones of phenylacetic and hydroxyacetic acid demonstrated significant bactericidal activity against Gram-positive bacteria, with some compounds showing superior activity to commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016). This indicates the potential of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives as a basis for developing new antimicrobial agents.
Anticancer Applications
Derivatives of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide have been synthesized and evaluated for their anticancer activity. One study highlighted the design and synthesis of novel thiazolidinone-diclofenac hybrid molecules, with some compounds demonstrating moderate antitumor activity on the non-small-cell lung cancer NCI-H522 and colon cancer HCT-116 cell lines (Y. Shepeta et al., 2020). This suggests a promising avenue for the development of new anticancer therapeutics based on (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives.
Anti-inflammatory Applications
The synthesis of compounds derived from (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide has also been associated with anti-inflammatory properties. Research into such derivatives has yielded compounds with considerable anti-inflammatory effect, comparable to reference non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium or ketorolac tromethamine (Y. Shepeta et al., 2020). These findings underscore the potential of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide derivatives in the development of new anti-inflammatory agents.
properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(16)15-13/h1-4,14H,5,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMWLKAYHXRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2663922.png)




![1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2663931.png)
![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)

![Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate](/img/structure/B2663937.png)
![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2663938.png)

